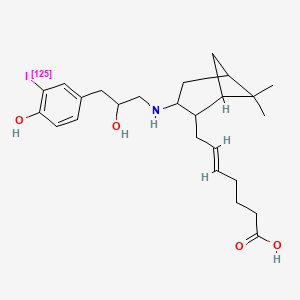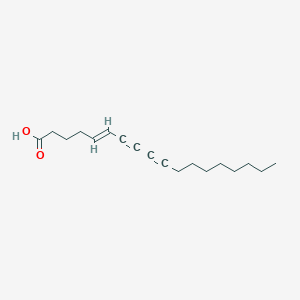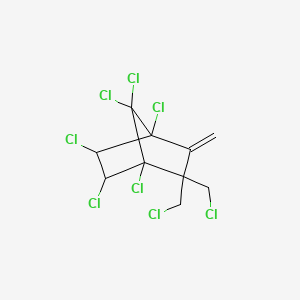
I-Pta-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[125I]PTA-OH: is a radiolabeled compound used primarily in scientific research to study thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptors. These receptors play a crucial role in platelet aggregation and vascular tone regulation. The compound is a potent antagonist of these receptors, making it valuable for investigating their function and the effects of various drugs on platelet activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [125I]PTA-OH involves the iodination of a precursor compound with radioactive iodine-125. The process typically includes the following steps:
Iodination Reaction: The precursor compound is reacted with iodine-125 in the presence of an oxidizing agent, such as chloramine-T or iodogen, to introduce the radioactive iodine into the molecule.
Industrial Production Methods: While the synthesis of [125I]PTA-OH is primarily conducted on a laboratory scale for research purposes, the industrial production would follow similar steps with scaled-up reaction conditions and more stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound .
Analyse Des Réactions Chimiques
Types of Reactions: [125I]PTA-OH primarily undergoes binding interactions with TXA2/PGH2 receptors. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Oxidizing Agents: Chloramine-T, iodogen (used in the iodination step).
Solvents: Aqueous buffers, organic solvents like methanol or acetonitrile for purification.
Major Products: The major product of the iodination reaction is [125I]PTA-OH itself. Any side products or unreacted starting materials are typically removed during the purification process .
Applications De Recherche Scientifique
Chemistry: In chemistry, [125I]PTA-OH is used as a radioligand in binding studies to characterize the affinity and selectivity of various compounds for TXA2/PGH2 receptors .
Biology: In biological research, [125I]PTA-OH helps in understanding the role of TXA2/PGH2 receptors in platelet aggregation and vascular function. It is used in radioligand binding assays to study receptor-ligand interactions and receptor density on cell surfaces .
Medicine: In medical research, [125I]PTA-OH is employed to investigate the effects of drugs targeting TXA2/PGH2 receptors. This can aid in the development of new therapeutic agents for conditions like thrombosis, hypertension, and other cardiovascular diseases .
Industry: In the pharmaceutical industry, [125I]PTA-OH is used in drug discovery and development to screen potential drug candidates for their activity at TXA2/PGH2 receptors .
Mécanisme D'action
Mechanism: [125I]PTA-OH exerts its effects by binding to TXA2/PGH2 receptors on platelets and vascular smooth muscle cells. This binding inhibits the action of thromboxane A2 and prostaglandin H2, which are potent vasoconstrictors and promoters of platelet aggregation .
Molecular Targets and Pathways: The primary molecular targets of [125I]PTA-OH are the TXA2/PGH2 receptors. By blocking these receptors, [125I]PTA-OH prevents the downstream signaling pathways that lead to platelet aggregation and vasoconstriction .
Comparaison Avec Des Composés Similaires
Similar Compounds:
[125I]BOP: Another radiolabeled antagonist of TXA2/PGH2 receptors, used in similar binding studies.
[3H]U46619: A radiolabeled agonist of TXA2/PGH2 receptors, used to study receptor activation and signaling.
Uniqueness: [125I]PTA-OH is unique in its high affinity and selectivity for TXA2/PGH2 receptors, making it a valuable tool for studying these receptors in various biological systems. Its radiolabeled nature allows for precise quantification and localization of receptor binding sites .
Propriétés
Formule moléculaire |
C25H36INO4 |
|---|---|
Poids moléculaire |
539.5 g/mol |
Nom IUPAC |
(E)-7-[3-[[2-hydroxy-3-(4-hydroxy-3-(125I)iodanylphenyl)propyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C25H36INO4/c1-25(2)17-13-20(25)19(7-5-3-4-6-8-24(30)31)22(14-17)27-15-18(28)11-16-9-10-23(29)21(26)12-16/h3,5,9-10,12,17-20,22,27-29H,4,6-8,11,13-15H2,1-2H3,(H,30,31)/b5-3+/i26-2 |
Clé InChI |
RCPAWLXQBMAVGJ-WEGMHNBISA-N |
SMILES isomérique |
CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)O)[125I])O)C/C=C/CCCC(=O)O)C |
SMILES canonique |
CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)O)I)O)CC=CCCCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-[2-(4-Fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772298.png)
![N'-[7-[(1S)-1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B10772301.png)


![(3R,5S,6E)-7-[2,3-bis(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772315.png)
![3-[[4-(4-(125I)iodanylphenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10772316.png)

![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10772326.png)
![(3R,5R)-7-[1-cyclohexyl-4-(4-fluorophenyl)-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10772331.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10772354.png)

![9-benzyl-3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10772359.png)

![(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10772379.png)